6-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid
Overview
Description
6-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 6th position and a dimethylsulfamoylphenyl group at the 2nd position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 6th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The amino group is sulfonated using chlorosulfonic acid to form the corresponding sulfonamide.
Dimethylation: The sulfonamide is then treated with dimethyl sulfate to introduce the dimethyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to understand the interactions of sulfonamide derivatives with biological targets.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with various biological targets, including enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(2-sulfamoylphenyl)benzoic acid: Lacks the dimethyl groups on the sulfonamide.
2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid: Lacks the chloro group at the 6th position.
6-Bromo-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid: Contains a bromo group instead of a chloro group.
Uniqueness
6-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid is unique due to the presence of both the chloro and dimethylsulfamoylphenyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-6-[2-(dimethylsulfamoyl)phenyl]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)13-9-4-3-6-10(13)11-7-5-8-12(16)14(11)15(18)19/h3-9H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDOJNFNEJQGCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C(=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147950 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3-chloro-2′-[(dimethylamino)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-32-4 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3-chloro-2′-[(dimethylamino)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261956-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3-chloro-2′-[(dimethylamino)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.